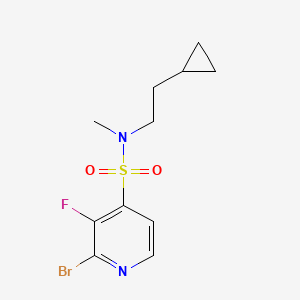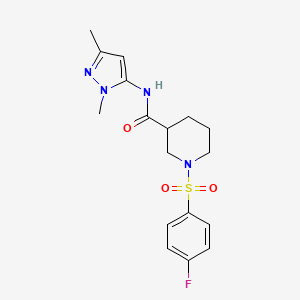
N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)cyclohex-3-enecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)cyclohex-3-enecarboxamide is a synthetic compound belonging to the class of amides. This compound is designed to incorporate a pyrimidine moiety linked to a cyclohexane structure, resulting in a molecule with potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)cyclohex-3-enecarboxamide typically involves the following key steps:
Formation of Cyclohexyl Precursor: The initial step includes the formation of the cyclohexane skeleton through hydrogenation of benzene or from cyclohexanone.
Attachment of Pyrimidinyl Group:
Amidation: Finally, the cyclohexyl-pyrimidinyl intermediate is reacted with an appropriate carboxylic acid derivative to form the amide linkage, using reagents like carbodiimides for activation.
Industrial Production Methods
Industrial-scale production of this compound follows similar synthetic routes, with optimizations for large-scale reactions, such as:
Using continuous flow reactors to ensure efficient mixing and heat transfer.
Implementing advanced purification methods like recrystallization and chromatography for high-purity product isolation.
化学反応の分析
Types of Reactions it Undergoes
Oxidation: The compound can undergo oxidation reactions typically involving the cyclohexane ring, which may form cyclohexanone or related derivatives.
Reduction: Reduction reactions often target the pyrimidine ring, leading to dihydropyrimidine derivatives.
Substitution: Substitution reactions can occur at the pyrimidine ring, where nucleophiles replace specific substituents.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogenation using catalysts like palladium on carbon.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Cyclohexanone derivatives.
Reduction: Dihydropyrimidine compounds.
Substitution: Pyrimidinyl-substituted cyclohexane amides.
科学的研究の応用
N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)cyclohex-3-enecarboxamide finds applications across various domains:
Chemistry: Used as a building block for designing complex molecules.
Biology: Investigated for its potential role as an enzyme inhibitor or modulator.
Medicine: Explored for therapeutic uses due to its potential biological activity.
Industry: Employed in the development of novel materials or as an intermediate in organic synthesis.
作用機序
The compound interacts with molecular targets through specific binding to active sites, possibly involving hydrogen bonding, π-π interactions, and van der Waals forces. These interactions can modulate biological pathways and enzyme activities, contributing to its observed effects.
類似化合物との比較
Similar Compounds
N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)cyclohex-3-enecarboxamide: Similar structure with a pyridine ring instead of pyrimidine.
N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)cyclohexanecarboxamide: Lacks the double bond in the cyclohexane ring.
Uniqueness
N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)cyclohex-3-enecarboxamide stands out due to its specific ring structure and functional groups, potentially offering unique binding affinities and biological activities not seen in closely related compounds.
特性
IUPAC Name |
N-(4-pyrimidin-2-yloxycyclohexyl)cyclohex-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c21-16(13-5-2-1-3-6-13)20-14-7-9-15(10-8-14)22-17-18-11-4-12-19-17/h1-2,4,11-15H,3,5-10H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWNZVMABRWAOMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NC2CCC(CC2)OC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[2-(2-Fluorophenoxy)acetyl]-N-(2,3,4-trifluorophenyl)azetidine-3-carboxamide](/img/structure/B2958807.png)
![3-butyl-2-{[(3-chlorophenyl)methyl]sulfanyl}-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one](/img/structure/B2958809.png)
![2-(ethylsulfonyl)-1-(2-methylbenzyl)-1H-benzo[d]imidazole](/img/structure/B2958810.png)
![N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-4-methylbenzene-1-sulfonamide](/img/structure/B2958812.png)


![1-[2-(5-{[(4-chlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-2-methyl-1H-1,3-benzodiazole](/img/structure/B2958817.png)

![N-cyclopentyl-4-{[2-({[(3,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}benzamide](/img/structure/B2958819.png)





